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molecular formula Y2O3<br>O3Y2 B073054 Yttrium oxide CAS No. 1314-36-9

Yttrium oxide

Cat. No. B073054
M. Wt: 225.81 g/mol
InChI Key: RUDFQVOCFDJEEF-UHFFFAOYSA-N
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Patent
US08425871B2

Procedure details

In order to remove the excess yttrium oxide and phosphoric acid from the solids in the slurry, a small amount of an inorganic acid is added to the slurry. The acid releases the yttrium compound and phosphoric acid from the yttrium phosphate and allows them to react on their own until the phosphoric acid is consumed. The 1.5 molar percent excess of the yttrium compound reacts with the acid to form a soluble yttrium salt which dissolves in the aqueous phase of the slurry. When yttrium oxide is used as the yttrium compound and nitric acid is used as the inorganic acid, the reaction provides soluble yttrium nitrate which combines with the remaining phosphoric acid to produce yttrium phosphate solids and with minor amounts of yttrium nitrate in solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
yttrium nitrate

Identifiers

REACTION_CXSMILES
[O-2].[Y+3:2].[O-2].[O-2].[Y+3].[Y].[N+:7]([O-:10])([OH:9])=[O:8]>>[N+:7]([O-:10])([O-:9])=[O:8].[Y+3:2].[N+:7]([O-:10])([O-:9])=[O:8].[N+:7]([O-:10])([O-:9])=[O:8] |f:0.1.2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves in the aqueous phase of the slurry

Outcomes

Product
Name
yttrium nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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